2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under acidic conditions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-12(11-9-7-6-8-10-11)13(14(18)19)17-15(20)21-16(2,3)4/h6-10,12-13H,5H2,1-4H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBOOZNZSGIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient coupling reagents and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and deprotected amino acids, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-phenylpentanoic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methyl)phenylpropanoic acid
- (S)-2-{[(Tert-butoxy)carbonyl]amino}-5-{[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]}pentanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid is unique due to its specific structure, which provides stability and ease of deprotection. The presence of the phenyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid, commonly referred to as Boc-phenylalanine derivative, is a compound widely utilized in organic synthesis, particularly in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and facilitates its application in various biochemical contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 293.36 g/mol. The compound is characterized by the presence of a phenyl group that contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 2.86 |
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, allowing the amino group to participate in further reactions.
Target Interactions
- Peptide Synthesis : The compound acts as an intermediate in the formation of dipeptides and other complex molecules, which are crucial for various biological functions.
- Enzyme Inhibition : Research has indicated that derivatives of Boc-protected amino acids can serve as inhibitors for specific enzymes, including proteases.
Applications in Research and Medicine
This compound has several notable applications:
- Peptide Synthesis : It is extensively used in synthesizing peptides that can act as enzyme inhibitors or therapeutic agents.
- Drug Development : The compound's derivatives are being explored for their potential as drug candidates against various diseases, including cancer and metabolic disorders.
- Biochemistry Studies : It aids in studying protein structure and function due to its ability to form stable peptide bonds.
Case Studies
- Phosphinic Dipeptides : A study demonstrated the use of Boc-protected amino acids in synthesizing phosphinic dipeptides that serve as potent inhibitors for metalloproteases, showcasing the compound's utility in developing therapeutic agents .
- RGD Mimetic Library : Another research effort highlighted the solid-phase synthesis of RGD mimetics using Boc-protected amino acids, indicating their potential in targeting integrin receptors involved in cell adhesion and migration .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid, and how do reaction conditions influence yield?
- The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group. A common method starts with coupling tert-butoxycarbonyl chloride to the parent amine under basic conditions (e.g., triethylamine) at room temperature . Solvent choice (e.g., dichloromethane or THF) and pH control are critical to avoid premature deprotection. Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- HPLC ensures purity assessment, while NMR (¹H and ¹³C) confirms structural integrity, particularly the Boc group (δ ~1.4 ppm for tert-butyl protons) and the phenyl moiety (aromatic protons at δ 7.2–7.4 ppm) . Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]+ or [M+Na]+ adducts .
Q. What purification strategies are recommended for isolating this compound?
- Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard. For crystalline derivatives, recrystallization from ethanol/water mixtures improves purity. Acidic workup (e.g., 1M HCl) may be required to protonate the carboxylic acid group before extraction .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are viable?
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during Boc protection can enhance stereocontrol . Post-synthesis, chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) or enzymatic resolution (e.g., lipases) effectively separates enantiomers .
Q. What strategies address contradictory biological activity data in kinase inhibition assays?
- Contradictions may arise from off-target effects or assay conditions (e.g., ATP concentration). Validate results via:
- Crystallography : Co-crystallize the compound with the target kinase to confirm binding mode .
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Molecular dynamics simulations : Assess binding stability under physiological conditions .
Q. How does the Boc group influence stability under varying pH and temperature conditions?
- The Boc group is stable in acidic conditions (pH >3) but cleaves under strong acids (e.g., TFA) or prolonged heat (>60°C). Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can quantify degradation products. For long-term storage, lyophilization at -20°C in inert atmospheres is advised .
Q. What mechanistic insights can be gained by studying this compound’s interaction with methyltransferases?
- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while site-directed mutagenesis identifies critical residues in the methyltransferase active site. Compare data with analogs lacking the phenyl group to elucidate steric/electronic contributions .
Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?
- QSAR models predict logP and solubility using descriptors like polar surface area and H-bond donors. Docking studies (e.g., AutoDock Vina) prioritize analogs with enhanced target binding. For example, substituting the phenyl ring with fluorinated or heterocyclic groups may improve metabolic stability .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
